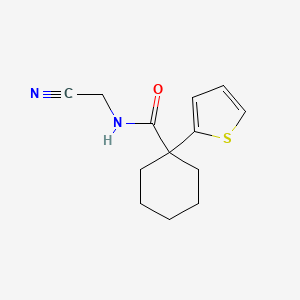

N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” are not available, similar compounds, such as N-cyanoacetamides, can be synthesized through various methods. For instance, one common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Chemical Reactions Analysis

The chemical reactivity of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would likely be influenced by its nitrile and amide groups. N-cyanoacetamides, for example, are known to participate in a variety of condensation and substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would be influenced by its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors would play a role .

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including variants with phenyl and naphthalen-1yl substituents, have been reported. These compounds were characterized using elemental analyses, IR and 1H-NMR spectroscopy, and for some, crystal structure determination via X-ray diffraction, revealing details about their molecular and crystalline structures (Özer, Arslan, VanDerveer, & Külcü, 2009).

Metal Complexes and Catalysis

- Research into N-(R-carbamothioyl)cyclohexanecarboxamides and their nickel(II) and copper(II) complexes demonstrated the synthesis and characterization of these complexes. The structural analysis showed that these compounds could potentially serve in catalytic applications, highlighting the importance of the cyclohexane ring and thiocarbonyl groups in complex formation and reactivity (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Heterocyclic Synthesis

- The utility of thiophene-2-carboxamide in heterocyclic synthesis was explored, with the generation of various derivatives demonstrating the versatility of this compound in synthesizing bioactive molecules. The study indicates potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Molecular Imaging

- In the field of molecular imaging, particularly positron emission tomography (PET), analogs of N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide were investigated as tracers for serotonin 5-HT1A receptors. These studies aimed at improving the quantification and visualization of receptor sites in the brain, with implications for diagnosing and understanding neuropsychiatric disorders (García et al., 2014).

Antitumor Properties

- Novel potassium channel openers derived from 2-cyanoaziridine-1-carboxamides, structurally related to N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide, were synthesized and tested for their antihypertensive and antianginal activities. These compounds demonstrated potent activity in vitro, suggesting potential applications in developing antitumor therapies (Brown et al., 1993).

Mécanisme D'action

The mechanism of action of “N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide” would depend on its intended use. For instance, N-cyanomethyl-2-chloroisonicotinamide has been studied for its effects on respiration, lipid metabolism, and enzyme activities in rice plants in terms of resistance against rice blast disease .

Safety and Hazards

Propriétés

IUPAC Name |

N-(cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-8-9-15-12(16)13(6-2-1-3-7-13)11-5-4-10-17-11/h4-5,10H,1-3,6-7,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXMTFIRAWHCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)

![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2651291.png)

![furan-2-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2651298.png)

![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2651299.png)